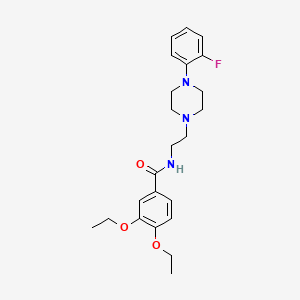

3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-diethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O3/c1-3-29-21-10-9-18(17-22(21)30-4-2)23(28)25-11-12-26-13-15-27(16-14-26)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJVJOLNUPGXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 1-(2-fluorophenyl)piperazine.

Benzamide Formation: The next step involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This acyl chloride is then reacted with 1-(2-fluorophenyl)piperazine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary or secondary amines.

Substitution: Products depend on the nucleophile used but can include substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biology: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

Industry: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3,4-diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The fluorophenyl and piperazine moieties are crucial for binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Quinoline-Piperazine Derivatives ()

Compounds such as 4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D10) share the 2-fluorophenyl-piperazine substructure with the target compound. However, D10 incorporates a quinoline-carbonyl group instead of a benzamide, which may alter electronic properties and binding kinetics.

Fluorophenyl-Substituted Piperazines ()

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) features a fluorophenyl-chromen system attached to a piperazine-like scaffold. While the fluorophenyl group is retained, the chromen and pyrazolo-pyrimidine cores introduce rigidity, contrasting with the flexible ethyl linker in the target compound. This structural difference may impact conformational freedom and receptor engagement .

Benzamide Derivatives with Varied Substituents

Antioxidant Benzamide ()

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) shares the benzamide core but replaces ethoxy groups with hydroxyl moieties. This substitution confers potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), attributed to electron-donating hydroxyl groups. In contrast, the target compound’s ethoxy substituents may prioritize metabolic stability over radical-scavenging efficacy, suggesting divergent therapeutic applications .

Pesticide Benzamides ()

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) and diflufenican highlight agrochemical applications of benzamides. Etobenzanid’s ethoxymethoxy group and dichlorophenyl substituent enhance hydrophobicity, favoring pesticidal activity. The target compound’s piperazine-ethyl chain and fluorophenyl group differentiate it from these non-pharmaceutical analogs, underscoring the role of substituents in defining biological targets .

Physicochemical Properties

Biologische Aktivität

3,4-Diethoxy-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide (CAS Number: 1049417-68-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H30FN3O3, with a molecular weight of 415.5 g/mol. The compound features a benzamide core with diethoxy and fluorophenyl substituents, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 1049417-68-6 |

| Molecular Formula | C23H30FN3O3 |

| Molecular Weight | 415.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The mechanism of action for this compound involves its interaction with various biological targets, particularly receptors in the central nervous system (CNS). The fluorophenyl and piperazine moieties are essential for binding to these targets, potentially modulating their activity and leading to therapeutic effects. Research indicates that this compound may act as a selective antagonist or modulator at certain G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes .

Neuropharmacological Studies

Recent studies have highlighted the potential use of this compound in neuroimaging and treatment strategies for neurodegenerative diseases such as Alzheimer's disease. It has been shown to influence neurotransmitter systems involved in cognition and mood regulation .

Case Studies

- Alzheimer's Disease : In neuroimaging studies, this compound has been utilized to assess its effects on amyloid-beta deposition and tau pathology in Alzheimer's models. Results indicated that it may reduce the accumulation of these proteins, suggesting a neuroprotective role.

- Anxiety Disorders : Animal models have demonstrated that administration of this compound can decrease anxiety-like behaviors, supporting its potential as an anxiolytic agent. Behavioral assays indicated significant reductions in stress responses compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide | Antidepressant effects reported |

| Compound B | N-(2-fluoro-phenyl)-3,4-dimethoxy-benzamide | Limited CNS activity |

The presence of both diethoxy and fluorophenyl groups in this compound distinguishes it from other compounds, contributing to its distinct pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.